molecular formula C10H5ClFN3 B1352494 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole CAS No. 331443-96-0

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole

Cat. No.: B1352494
CAS No.: 331443-96-0
M. Wt: 221.62 g/mol
InChI Key: JJDNZPROOPECEV-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C10H5ClFN3 and a molecular weight of 221.62 g/mol . This compound is part of the indole family, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.

    Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole can be compared with other indole derivatives such as:

  • 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
  • 6-Chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indole

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of fluorine in this compound, for example, can enhance its reactivity and biological activity compared to its methoxy-substituted counterpart .

Biological Activity

Overview

4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole (CAS No. 331443-96-0) is a compound belonging to the indole family, characterized by its molecular formula C10H5ClFN3C_{10}H_5ClFN_3 and a molecular weight of 221.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, which can lead to various therapeutic effects. The compound's halogen substituents (chlorine and fluorine) enhance its reactivity and biological properties compared to other indole derivatives.

Anticancer Potential

Research has indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indole ring can significantly influence anticancer efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. A screening of small-molecule libraries revealed that certain derivatives can act as inhibitors of biofilm formation in Salmonella, suggesting potential applications in preventing bacterial infections without affecting planktonic growth, thereby reducing resistance development .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to identify the most effective modifications for enhancing biological activity. The presence of fluorine at the 8-position is particularly noteworthy as it appears to improve the compound's interaction with biological targets compared to other substituents like methoxy groups .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy and safety profiles is crucial. Current research is ongoing to evaluate the pharmacokinetics and metabolic stability of this compound using animal models. Initial results indicate favorable profiles with minimal cytotoxic effects observed at therapeutic concentrations .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity compared to similar compounds, a comparative analysis is presented below:

Compound NameAnticancer ActivityAntimicrobial ActivityKey Modifications
4-Chloro-8-fluoro-5H-pyrimidoHighModerateFluorine at position 8
7-Methoxy-4-(piperazinyl)ModerateLowMethoxy group
Other indole derivativesVariableVariableVaries by substituent

Properties

IUPAC Name

4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN3/c11-10-9-8(13-4-14-10)6-3-5(12)1-2-7(6)15-9/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNZPROOPECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326786
Record name 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331443-96-0
Record name 4-chloro-8-fluoro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole
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